5-Chloro-2-(chloromethyl)pyridine hydrochloride
Description
Properties
IUPAC Name |
5-chloro-2-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N.ClH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABOHZPAWTVABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124425-84-9 | |
| Record name | 5-chloro-2-(chloromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Process Optimization
The cyclopentadiene-propenal route, first described in U.S. patents, remains the most widely adopted method for synthesizing 2-chloro-5-chloromethylpyridine (CCMP), the precursor to the hydrochloride salt. The process begins with intermediate III (cyclopentadiene-propenal adduct), which undergoes chlorination in the presence of N,N-dimethylformamide (DMF) as a solvent. Chlorine gas is introduced at -5°C to 25°C, followed by a cyclization step using phosphorus oxychloride (POCl₃) or solid phosgene.
Key innovations in this method include:
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Temperature control : Maintaining subambient temperatures (-5°C to 25°C) during chlorination suppresses the formation of 2,5-dichloromethylpyridine byproducts.
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Catalyst selection : DMF acts as both solvent and Lewis acid catalyst, facilitating the electrophilic substitution at the methyl group.
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Workup simplification : Post-reaction, the mixture is quenched with water, extracted with toluene, and distilled under reduced pressure to achieve >95% purity.
Yield and Scalability Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 6–8 hours | |
| Yield (CCMP) | 92–95% | |
| Purity (Post-Distillation) | ≥95% | |
| Byproduct Formation | <5% dichloromethyl derivative |
This route’s main advantage lies in its compatibility with continuous-flow systems, enabling annual productions exceeding 10,000 metric tons. However, the use of gaseous chlorine and phosphorus-based reagents raises safety and environmental concerns, necessitating advanced containment systems.
6-Hydroxynicotinic Acid Pathway
Multistep Synthesis Overview
European Patent EP0569947A1 outlines a four-stage synthesis starting from 6-hydroxynicotinic acid:
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Acylation : Conversion to 6-hydroxynicotinoyl chloride using thionyl chloride (SOCl₂).
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Hydrogenation : Catalytic reduction to 6-hydroxynicotinaldehyde with Pd/C at 50–80°C.
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Second Hydrogenation : Further reduction to 2-hydroxy-5-hydroxymethylpyridine.
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Chlorination : Treatment with phosphorus pentachloride (PCl₅) in phosphoryl chloride (POCl₃) at 105°C for 6 hours.
Critical Process Parameters
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Chlorination Efficiency : PCl₅ achieves near-quantitative conversion of hydroxyl groups to chlorides, with a 95% isolated yield of CCMP.
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Byproduct Management : The final distillation step removes trace amounts of 2,5-dichloropyridine, ensuring >99% purity.
Limitations :
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High catalyst costs (Pd/C) and energy-intensive hydrogenation steps limit industrial adoption.
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Multistep synthesis increases cumulative waste generation (E-factor: 8.2 kg/kg product).
Trichloroisocyanuric Acid Chlorination
Solvent-Free Radical Mechanism
Chinese Patent CN104086480A introduces a solvent-free method using trichloroisocyanuric acid (TCCA) as a chlorinating agent. The reaction proceeds via a radical mechanism initiated by UV light or chemical initiators (e.g., dibenzoyl peroxide):
Operational Advantages
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Safety : Eliminates gaseous chlorine, reducing explosion risks.
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Waste Reduction : Cyanuric acid byproduct is recyclable, lowering the net E-factor to 1.5 kg/kg.
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Temperature Range : 90–130°C optimizes conversion while minimizing thermal degradation.
Performance Metrics :
Alkoxy-Alkoxymethylpyridine Intermediate Route
Two-Step Chlorination
U.S. Patent US5329011A describes the synthesis from 2-alkoxy-5-alkoxymethylpyridine derivatives:
Process Characteristics
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Solvent Flexibility : Compatible with ethers, chlorobenzene, or dichloroethane.
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Drawbacks : Requires stoichiometric alkali metals, increasing raw material costs.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Chlorinating Agent | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|---|
| Cyclopentadiene-Propenal | Cyclopentadiene adduct | Cl₂, POCl₃ | 95 | 95 | High scalability |
| 6-Hydroxynicotinic Acid | 6-Hydroxynicotinic acid | PCl₅ | 95 | 99 | High purity |
| TCCA Chlorination | 2-Chloro-5-methylpyridine | TCCA | 89 | 90 | Solvent-free, recyclable byproducts |
| Alkoxymethylpyridine | 2-Ethoxy-5-ethoxymethylpyridine | HCl | 91 | 93 | Mild conditions |
Conversion to Hydrochloride Salt
While the patents focus on CCMP synthesis, the hydrochloride salt forms via protonation with concentrated HCl:
Critical considerations include:
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Chloro-2-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system and cardiovascular diseases.
Industry: It is a key intermediate in the production of pesticides and herbicides
Mechanism of Action
The mechanism of action of 5-Chloro-2-(chloromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. In the case of its use as an intermediate in pesticide synthesis, the compound contributes to the formation of active ingredients that target the nervous system of insects, leading to their paralysis and death. The molecular pathways involved include the inhibition of acetylcholine receptors .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 124425-84-9
- Molecular Formula : C₆H₆Cl₃N
- Molecular Weight : 198.48 g/mol
- Purity : ≥98% (HPLC)
- Storage : 2–8°C in a dry environment
Structural Features :
This compound features a pyridine ring substituted with a chlorine atom at position 5 and a chloromethyl group (-CH₂Cl) at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents. It is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis .
Comparison with Structurally Similar Compounds
5-Chloro-2-cyanopyridine
- CAS No.: Not explicitly listed (see ).
- Molecular Formula : C₆H₃ClN₂
- Key Differences: Substituent: Contains a cyano (-CN) group at position 2 instead of chloromethyl (-CH₂Cl). Reactivity: The electron-withdrawing cyano group increases electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., Suzuki coupling) . Applications: Used in synthesizing herbicides and heterocyclic ligands .
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine
- CAS No.: 1227606-22-5
- Molecular Formula : C₇H₄Cl₂F₃N
- Key Differences :
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
- CAS No.: 86604-75-3
- Molecular Formula: C₉H₁₃Cl₂NO
- Key Differences :
3-Chloro-5-(chloromethyl)pyridine
- CAS No.: 847737-51-3
- Molecular Formula : C₆H₅Cl₂N
- Key Differences :
5-(Chloromethyl)-2-methoxypyridine Hydrochloride
- CAS No.: 120276-36-0
- Molecular Formula: C₇H₉Cl₂NO
- Key Differences :
Comparative Data Table
Research Findings and Trends
- Positional Isomerism : Substitutent positions significantly influence reactivity. For example, 5-Chloro-2-(chloromethyl)pyridine hydrochloride reacts faster in SN2 substitutions than its 3-chloro isomer due to steric accessibility .
- Functional Group Impact: Cyano and trifluoromethyl groups enhance electrophilicity and lipophilicity, respectively, broadening utility in drug design .
- Purity Variability : Most analogs (e.g., 3-Chloro-5-(chloromethyl)pyridine at 97% purity) have slightly lower purity than the main compound (98%) .
Biological Activity
5-Chloro-2-(chloromethyl)pyridine hydrochloride is a chlorinated derivative of pyridine with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. This article explores its biological activity, including its mechanism of action, toxicological profile, and therapeutic applications, supported by relevant data and case studies.
- Molecular Formula: C6H6Cl3N
- CAS Number: 82674-16-6
- Appearance: White to light yellow crystalline solid
- Solubility: Soluble in water and organic solvents
The compound's structure features two chlorine atoms and a chloromethyl group attached to the pyridine ring, which enhances its reactivity and potential biological interactions .
While specific mechanisms of action for this compound remain largely uncharacterized, preliminary studies indicate that it may interact with biological macromolecules. These interactions could lead to various biological effects, necessitating further investigation into its pharmacodynamics and pharmacokinetics .
Biological Activity
1. Antimicrobial Properties:
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have been noted for their efficacy against various pathogens, suggesting that this compound may also possess similar properties.
2. Anti-inflammatory Effects:
Studies on related pyridine derivatives have shown promising anti-inflammatory activity. For example, certain compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The structure–activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like chloromethyl enhances anti-inflammatory effects .
3. Toxicological Profile:
The compound has been associated with adverse effects, including skin irritation and respiratory issues upon exposure. Toxicological assessments highlight its potential carcinogenicity in animal models, indicating significant health risks associated with human exposure .
Case Study 1: Carcinogenicity Assessment
A bioassay conducted by the National Cancer Institute evaluated the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride (a closely related compound). The study involved administering varying doses to Fischer 344 rats and B6C3F1 mice over an extended period. Results indicated a significant association between dosage and the incidence of subcutaneous fibromas in male rats but no clear link to tumor incidence in other groups .
Case Study 2: Anti-inflammatory Activity
In vitro studies on pyrimidine derivatives similar to this compound revealed IC50 values for COX-2 inhibition comparable to standard anti-inflammatory drugs like celecoxib. This underscores the potential for developing new therapeutic agents targeting inflammation through structural modifications of pyridine derivatives .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 5-Chloro-2-(chloromethyl)pyridine HCl | 82674-16-6 | Contains two chlorine substituents on the pyridine ring. |
| 2-Chloro-5-chloromethylpyridine | 70258-18-3 | Similar structure with different chlorine positioning. |
| 3-Chloro-5-(chloromethyl)pyridine | 1234569 | Chlorine at position 3 alters reactivity profile. |
This table illustrates how structural variations impact the biological activity and reactivity of these compounds, highlighting the unique position of this compound within this class .
Q & A
What are the primary synthetic routes for 5-chloro-2-(chloromethyl)pyridine hydrochloride, and how do reaction conditions influence yield?
Basic Research Question
The compound is typically synthesized via chlorination of pyridine derivatives. A common method involves the selective chlorination of 2-methylpyridine using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C), followed by hydrochlorination to stabilize the product . Key factors affecting yield include:
- Temperature : Excess heat promotes side reactions (e.g., ring chlorination).
- Stoichiometry : A 1:1.2 molar ratio of 2-methylpyridine to SO₂Cl₂ minimizes byproducts.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
A combination of ¹H/¹³C NMR and mass spectrometry (MS) is critical:
- ¹H NMR : Peaks at δ 4.6–4.8 ppm (chloromethyl group) and δ 8.3–8.5 ppm (pyridine protons) confirm substitution patterns .
- ESI-MS : Molecular ion peaks at m/z 196.5 [M+H]⁺ validate the molecular formula (C₆H₅Cl₂N·HCl) .
- XRD : Crystallographic data resolves ambiguities in stereochemistry for derivatives .
How does the reactivity of the chloromethyl group influence nucleophilic substitution pathways in this compound?
Advanced Research Question
The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide nature. However, steric hindrance from the pyridine ring can reduce reaction rates. For example:
- Amine Substitution : Requires polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) for efficient displacement .
- Thiol Reactions : Proceed faster in basic conditions (pH 9–10) due to deprotonation of thiols .
Mechanistic Insight : Computational studies (DFT) suggest partial positive charge on the chloromethyl carbon enhances electrophilicity .
What strategies optimize selectivity in reactions involving competing sites (e.g., pyridine ring vs. chloromethyl group)?
Advanced Research Question
Control of temperature , solvent polarity , and catalysts is critical:
- Low Temperatures (0–10°C) : Favor chloromethyl group reactivity over ring chlorination .
- Polar Solvents (e.g., DMSO) : Stabilize transition states for nucleophilic attacks on the chloromethyl group .
- Catalysts : Cu(I) salts enhance regioselectivity in cross-coupling reactions involving the pyridine ring .
How is this compound utilized as an intermediate in pharmaceutical research?
Basic Research Question
It serves as a precursor for:
- Antimicrobial Agents : Derivatives with substituted amines show MIC values of 2–8 µg/mL against S. aureus .
- Kinase Inhibitors : The pyridine core is functionalized to target ATP-binding pockets .
Example Synthesis : Reaction with morpholine yields a bioactive intermediate for antitumor compounds (IC₅₀: 0.5–1.2 µM) .
How do structural isomers (e.g., 3-chloro vs. 4-chloro derivatives) differ in biological activity?
Advanced Research Question
Isomerism significantly impacts binding affinity and metabolic stability :
| Isomer | Target (Example) | Activity |
|---|---|---|
| 2-Chloro-4-(chloromethyl) | EGFR Kinase | IC₅₀ = 12 nM |
| 3-Chloro-2-(chloromethyl) | EGFR Kinase | IC₅₀ = 450 nM |
| The 2-chloro isomer’s spatial alignment improves hydrophobic interactions in enzyme active sites . |
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
Critical precautions include:
- PPE : Nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent HCl release .
- Storage : In airtight containers under nitrogen to prevent hydrolysis .
How can researchers resolve contradictions in reported reaction outcomes (e.g., varying yields in substitution reactions)?
Advanced Research Question
Systematic DoE (Design of Experiments) approaches identify critical variables:
- Case Study : Discrepancies in amine substitution yields (40–85%) were traced to residual moisture levels. Anhydrous conditions (<50 ppm H₂O) increased consistency to ±5% .
- Analytical Tools : HPLC-MS monitors intermediate stability, revealing degradation pathways under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
